N-(4-methoxyphenyl)thian-4-amine
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Overview
Description
N-(4-methoxyphenyl)thian-4-amine is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a thian-4-amine core substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)thian-4-amine typically involves the reaction of 4-methoxyaniline with thian-4-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)thian-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxyphenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonin releasing agent by binding to serotonin transporters and receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications, particularly in the field of organic electronics.
4-methoxyamphetamine: Shares structural similarities and has comparable biological activities.
Uniqueness
N-(4-methoxyphenyl)thian-4-amine is unique due to its specific thian-4-amine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
HTDDWXMHHZTSQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCSCC2 |
Origin of Product |
United States |
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